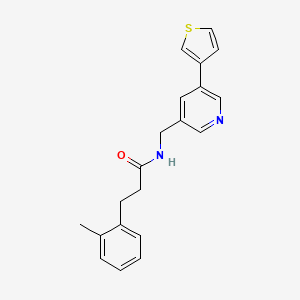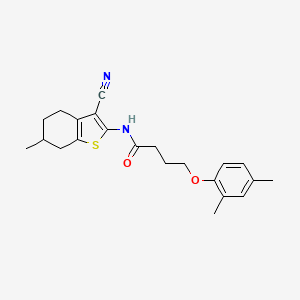
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide is a compound that has garnered attention in various fields of chemical research due to its unique structure and potential applications. The focus on this compound primarily revolves around understanding its synthesis, molecular and structural characteristics, reactivity, and both its physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves complex organic reactions, aiming to introduce specific functional groups that confer the desired properties. For example, the synthesis of similar heterocyclic compounds has been reported through various methods, including direct functionalization of pre-existing structures and multi-step synthetic pathways involving key intermediates (Noshi, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide is often characterized using X-ray crystallography, NMR spectroscopy, and computational modeling. These studies provide insights into the compound's conformation, stereochemistry, and electronic structure, which are critical for understanding its reactivity and interaction with other molecules (Sokol et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups like cyano, methoxy, and amide. These groups can participate in various chemical reactions, including nucleophilic addition, substitution reactions, and cycloadditions, leading to a wide array of derivatives with potentially diverse biological and chemical applications (Casey et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in material science, pharmaceuticals, and chemical synthesis. These properties are determined by the compound's molecular structure and can be modified through chemical synthesis to meet specific requirements (Noshi, 2014).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards other chemical agents are defined by the compound's functional groups. Studies on related compounds have explored these aspects through experimental and computational methods to predict reactivity patterns and stability under various conditions (Sokol et al., 2002).
科学的研究の応用
Chemical Reactivity and Synthesis Applications : This compound and its derivatives exhibit significant reactivity, making them useful in various chemical synthesis applications. For instance, they participate in substitution reactions and can act as intermediates in the synthesis of more complex molecules. Harsanyi and Norris (1987) discussed such reactions in their study on α-alkyl nitropyrrol-2-ylmethyl derivatives (Harsanyi & Norris, 1987).
Pharmaceutical and Medicinal Chemistry : In pharmaceutical research, compounds like this have been explored for their potential therapeutic applications. For example, Kamiński et al. (2015) synthesized a library of compounds, including analogues of this molecule, as potential anticonvulsant agents (Kamiński et al., 2015). Similarly, Nitta et al. (2008) investigated similar compounds as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes (Nitta et al., 2008).
Material Science and Engineering : In material science, derivatives of this compound are used in molecular engineering for applications like solar cell development. Kim et al. (2006) discussed the engineering of organic sensitizers, including compounds structurally related to this one, for solar cell applications (Kim et al., 2006).
Organic Electronics : Derivatives of this compound are also significant in the field of organic electronics. Casey et al. (2015) reported the synthesis of novel acceptor units for conjugated polymers, which showed n-type behavior in electronics, indicating potential uses in organic electronic devices (Casey et al., 2015).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and other hazards. It also includes the study of its safe handling and disposal procedures.
将来の方向性
This involves the prediction of the potential applications and studies that can be done based on the known properties and activities of the compound.
I hope this general approach helps you in your study of the compound. If you have specific questions about any of these aspects, feel free to ask!
特性
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-14-7-9-19(16(3)11-14)26-10-4-5-21(25)24-22-18(13-23)17-8-6-15(2)12-20(17)27-22/h7,9,11,15H,4-6,8,10,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFGXMZPJUGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)
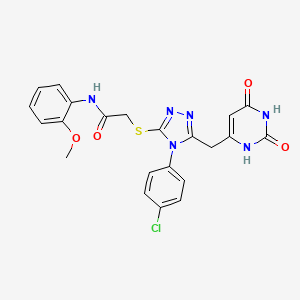
![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)
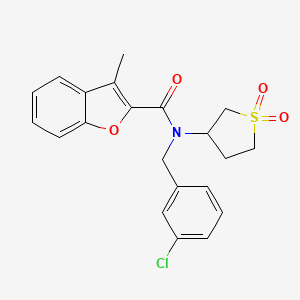
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)
![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)
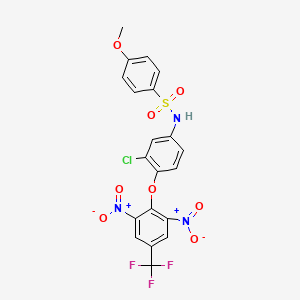
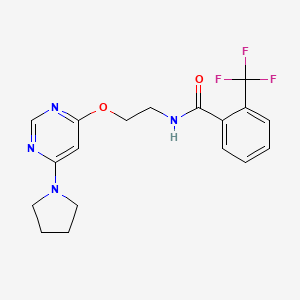
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
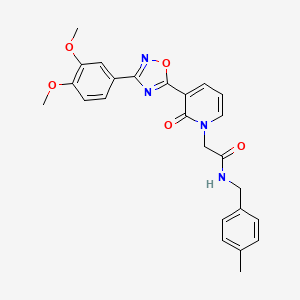
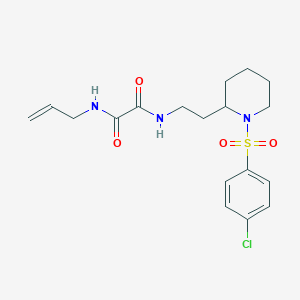

![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)
